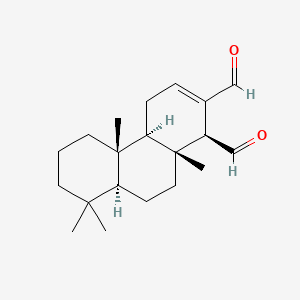
Isocopalendial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocopalendial is an organic compound with the molecular formula C20H30O2. It is a diterpenoid, a class of chemical compounds composed of four isoprene units. Diterpenoids are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential medicinal properties and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isocopalendial typically involves the use of natural sources such as plant extracts. One common method is the extraction of this compound from the resin of certain plants. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Chemical synthesis routes often involve the use of starting materials like geranylgeraniol, which undergoes a series of reactions including cyclization, oxidation, and rearrangement to form this compound. The reaction conditions typically include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
化学反应分析
Types of Reactions
Isocopalendial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.
科学研究应用
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Research has shown that isocopalendial exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Isocopalendial can be compared with other diterpenoids such as:
Carnosic acid: Known for its antioxidant properties.
Forskolin: Used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Taxol: A well-known anticancer agent.
This compound is unique due to its specific structure and the range of biological activities it exhibits. While other diterpenoids may share some similar properties, this compound’s distinct molecular structure allows it to interact with different targets and pathways, making it a valuable compound for various applications.
属性
CAS 编号 |
84807-61-4 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1 |
InChI 键 |
NPOWRDFGFIYMIY-ORZNMBHWSA-N |
手性 SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C |
规范 SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



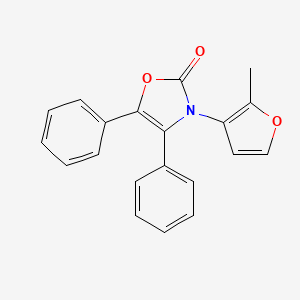
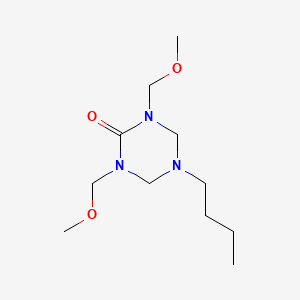
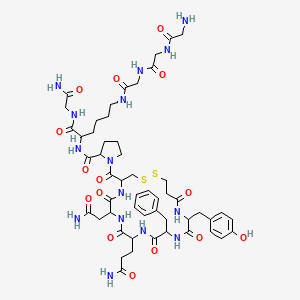
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
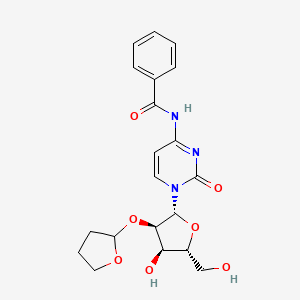


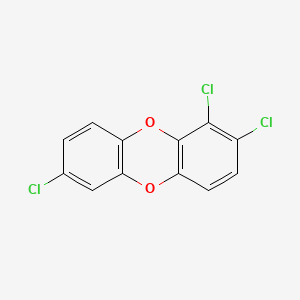
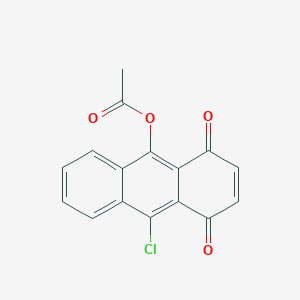
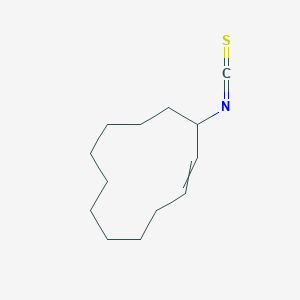
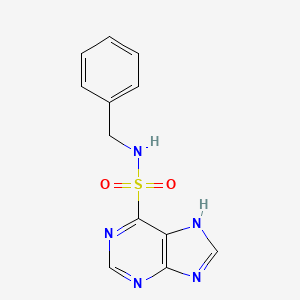
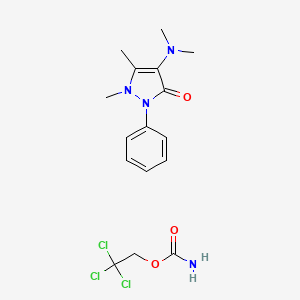
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
